12-Hydroxy Nevirapine 12-O-β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

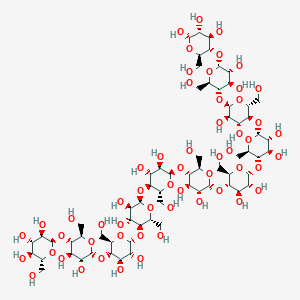

12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is the O-glucuronide derivative of 12-Hydroxy Nevirapine . It belongs to the class of organic compounds known as O-glucuronides . It’s a metabolite of Nevirapine, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase .

Synthesis Analysis

The synthesis of glucuronides involves glycoside-bond formation. The activation of the anomeric center remains difficult due to the presence of the electron-withdrawing C-5 carboxylic group . Different methodologies have been investigated to overcome this drawback and develop general strategies allowing the synthesis of uronic acid glycosides of biological importance .Molecular Structure Analysis

The molecular formula of 12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is C₂₁H₂₂N₄O₈ . It has a molecular weight of 458.42 .Chemical Reactions Analysis

12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is a metabolite of Nevirapine . The formation of 12-OHNVP decreased in human and mouse hepatocytes incubated with 12-D₃NVP vs NVP .Safety And Hazards

Cytochrome P450-dependent metabolism of Nevirapine to 12-hydroxy-NVP has been implicated in Nevirapine toxicities . Deuteration can reduce P450 metabolite formation, impacts on phase II metabolism and hepatocyte protein expression should be considered when employing deuteration to reduce P450 metabolite-related hepatotoxicity .

properties

CAS RN |

245500-95-2 |

|---|---|

Product Name |

12-Hydroxy Nevirapine 12-O-β-D-Glucuronide |

Molecular Formula |

C₂₁H₂₂N₄O₈ |

Molecular Weight |

458.42 |

synonyms |

(11-Cyclopropyl-6,11-dihydro-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-4-yl)methyl β-D-Glucopyranosiduronic Acid_x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)